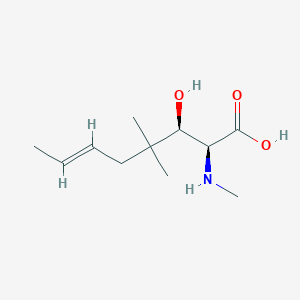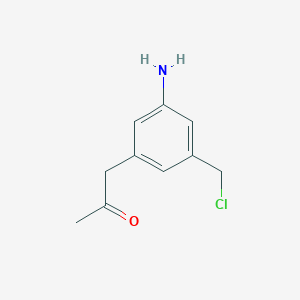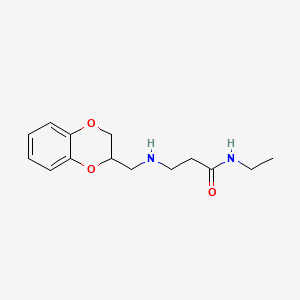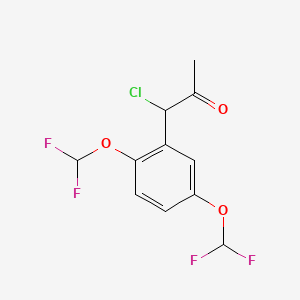
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy phenyl intermediate: This step involves the reaction of a phenol derivative with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy groups.
Chloropropanone formation: The intermediate is then reacted with chlorinating agents to introduce the chloropropanone moiety, resulting in the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Coupling reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and coupling catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological studies: The compound can be used as a probe to study biochemical pathways and interactions due to its distinct chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy groups can enhance binding affinity and specificity, while the chloropropanone moiety can participate in covalent interactions with target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparación Con Compuestos Similares
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with similar compounds, such as:
1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one: This compound has trifluoromethoxy groups instead of difluoromethoxy groups, which can affect its chemical reactivity and biological activity.
1-(2,5-Dimethoxyphenyl)-1-chloropropan-2-one: The presence of methoxy groups instead of difluoromethoxy groups can lead to differences in electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9ClF4O3 |
|---|---|
Peso molecular |
300.63 g/mol |
Nombre IUPAC |
1-[2,5-bis(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O3/c1-5(17)9(12)7-4-6(18-10(13)14)2-3-8(7)19-11(15)16/h2-4,9-11H,1H3 |
Clave InChI |
QBNACZAWWDAMMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)OC(F)F)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


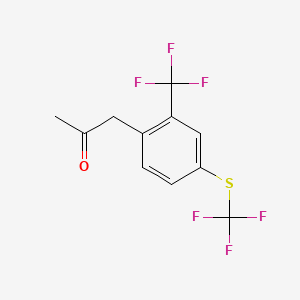
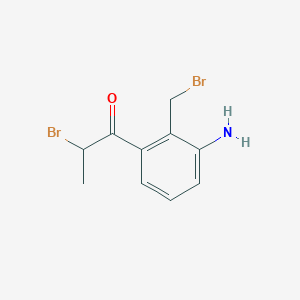

![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)
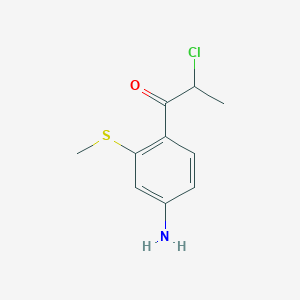
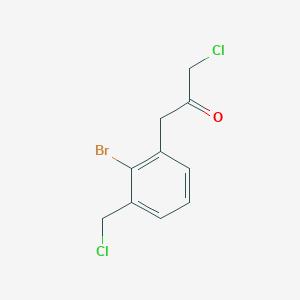
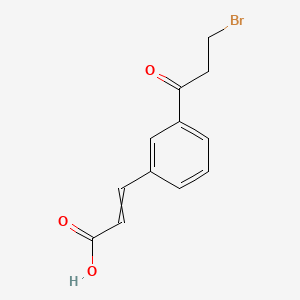
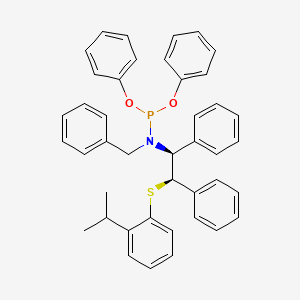

![(3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B14065629.png)
